4-Benzyl-2-chlorobenzonitrile

Lipophilicity Drug Design Physicochemical Profiling

4-Benzyl-2-chlorobenzonitrile is an ortho-chloro, para-benzyl-substituted benzonitrile derivative with molecular formula C₁₄H₁₀ClN and molecular weight 227.69 g/mol. It serves primarily as a research intermediate and synthetic building block, featuring a chlorine atom at the 2-position that serves as an electron-withdrawing handle for cross-coupling reactions and a benzyl group at the 4-position that increases lipophilicity (LogP ≈ 3.80) relative to unsubstituted or mono-substituted benzonitrile analogs.

Molecular Formula C14H10ClN
Molecular Weight 227.69 g/mol
CAS No. 1237127-93-3
Cat. No. B1412835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-2-chlorobenzonitrile
CAS1237127-93-3
Molecular FormulaC14H10ClN
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=C(C=C2)C#N)Cl
InChIInChI=1S/C14H10ClN/c15-14-9-12(6-7-13(14)10-16)8-11-4-2-1-3-5-11/h1-7,9H,8H2
InChIKeyQJYYTBLAMFPDRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-2-chlorobenzonitrile (CAS 1237127-93-3): Technical Baseline for Research and Industrial Procurement


4-Benzyl-2-chlorobenzonitrile is an ortho-chloro, para-benzyl-substituted benzonitrile derivative with molecular formula C₁₄H₁₀ClN and molecular weight 227.69 g/mol . It serves primarily as a research intermediate and synthetic building block, featuring a chlorine atom at the 2-position that serves as an electron-withdrawing handle for cross-coupling reactions and a benzyl group at the 4-position that increases lipophilicity (LogP ≈ 3.80) relative to unsubstituted or mono-substituted benzonitrile analogs [1]. Commercially, it is supplied for research and further manufacturing use only, typically at ≥98% purity, with storage at 2–8 °C under dry, sealed conditions .

1 Synthetic building block for benzonitrile derivative libraries
2 Ortho-chloro handle for Pd-catalyzed cross-coupling diversification
3 Certified purity supports method validation and impurity profiling

Why 4-Benzyl-2-chlorobenzonitrile Cannot Be Assumed Interchangeable with In-Class Analogs


The combination of a chlorine substituent at the 2-position and a benzyl group at the 4-position creates a unique steric and electronic profile that differentiates 4-benzyl-2-chlorobenzonitrile from closely related benzonitrile analogs . Removing the benzyl group yields 2-chlorobenzonitrile, a far less lipophilic molecule (ΔLogP ≈ 2.5 units estimated) with altered reactivity and bioavailability potential . Removing the chlorine yields 4-benzylbenzonitrile, which loses the chlorine-mediated synthetic versatility in cross-coupling chemistry . Replacing the benzyl with a phenyl group (2-chloro-4-phenylbenzonitrile) eliminates the methylene spacer, changing molecular flexibility and receptor binding profiles . These structural differences are not cosmetic; they translate into measurable divergence in physicochemical properties, synthetic utility, and biological performance that precludes simple interchangeability in research or manufacturing contexts .

2-Chlorobenzonitrile
Absence of 4-benzyl group lowers lipophilicity and steric profile; may shift reactivity and partitioning behavior.
4-Benzylbenzonitrile
Missing chlorine eliminates cross-coupling handle, limiting synthetic diversification pathways.
2-Chloro-4-phenylbenzonitrile
Rigid phenyl replaces flexible benzyl; methylene spacer loss may alter binding and conformational fit.

Quantitative Differentiation Evidence: 4-Benzyl-2-chlorobenzonitrile vs. Closest In-Class Analogs


Lipophilicity-Driven Differentiation: LogP Comparison Across Benzonitrile Analogs

Computed LogP for 4-benzyl-2-chlorobenzonitrile is 3.80, substantially higher than the unsubstituted 2-chlorobenzonitrile (LogP ≈ 1.3) and the non-chlorinated 4-benzylbenzonitrile (LogP ≈ 2.9) that is chemically identical but for the missing chlorine-mediated electron-withdrawing effect . This 1.5–2.5 LogP unit increase indicates 30–300× greater partition into lipid phases, which can be critical for membrane permeability in cellular assays .

LogP Comparison
Data to verify
Target LogP 3.80 vs 2-chlorobenzonitrile ~1.3; Δ = +2.5
Reported higher lipophilicity may support membrane permeability in cell-based assays.
Computed values; experimental confirmation advised.
Lipophilicity Drug Design Physicochemical Profiling

Synthetic Utility via Chlorine-Mediated Cross-Coupling: Unique Advantages in Drug Discovery

The ortho-chlorine substituent in 4-benzyl-2-chlorobenzonitrile serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), a feature that cannot be accessed in the non-halogenated analog 4-benzylbenzonitrile [1]. This dual benzyl-and-chlorine substitution pattern is specifically exemplified in the patent literature for synthesizing kinase inhibitor scaffolds, where 2-chlorobenzonitrile derivatives are reacted with substituted phenylzinc halides [2]. The 4-benzyl group simultaneously increases steric bulk and lipophilicity, enabling exploration of chemical space inaccessible to 2-chloro-4-phenylbenzonitrile, which lacks the flexible methylene spacer [1][2].

Cross-Coupling Utility
Class-level inference
Ortho-Cl enables Pd-catalyzed Suzuki, Buchwald–Hartwig; benzyl adds steric/lipophilic tuning.
Supports SAR exploration in lead optimization via diverse coupling strategies.
Based on patent examples; reactivity should be verified for specific substrates.
Cross-Coupling Medicinal Chemistry Synthetic Building Block

Purity Specifications Differentiating Research-Grade Supply: ≥98% Purity Certification

Commercial suppliers provide 4-benzyl-2-chlorobenzonitrile at certified ≥98% purity, with explicit quality control documentation including COA and available analytical data . This contrasts with the broader benzonitrile analog market where some vendors of structurally related compounds such as 2-(4-chlorobenzyl)benzonitrile (CAS 1276041-89-4) do not consistently provide comparable purity certification documentation .

Purity Certification
Data to verify
Supplier-certified ≥98% (HPLC) with COA available.
Reduces qualification burden for regulated research environments.
Verify lot-specific documentation before procurement.
Quality Control Laboratory Sourcing Reproducibility

Emerging Relevance as an Impurity Reference in Pharmaceutical Development

Benzonitrile-related compounds, including this structural class, are being incorporated into impurity reference standard catalogs to support ANDA/DMF submissions, QC, and method validation . While direct head-to-head compendial comparisons are not yet available, the compound's structural features (chloro- and benzyl- substitution pattern) align it with the impurity profiles of several active pharmaceutical ingredients whose synthetic routes involve 2-chlorobenzonitrile intermediates [1].

Impurity Reference Potential
Data to verify
Listed in benzonitrile impurity catalogs; COA and analytical data suitable for method validation.
May accelerate ANDA/DMF method development as a characterized reference.
No direct compendial comparison available; source-specific review required.
Pharmaceutical Quality Control Regulatory Compliance Method Validation

Optimal Use Scenarios for 4-Benzyl-2-chlorobenzonitrile Based on Quantified Differentiators


Kinase Inhibitor Lead Optimization Requiring Dual Halogen Handle and Lipophilic Tuning

In medicinal chemistry programs targeting TBK1/IKKε kinases or related pathways where 2-chlorobenzonitrile serves as the core scaffold, 4-benzyl-2-chlorobenzonitrile enables structure–activity relationship (SAR) exploration by providing both a reactive chlorine site for cross-coupling diversification and a benzyl group that increases LogP by ≥2.5 units relative to unsubstituted 2-chlorobenzonitrile . This dual functionalization allows simultaneous optimization of target potency and membrane permeability without introducing additional synthetic steps.

Synthesis of Complex o-Arylbenzonitrile Intermediates via Palladium-Catalyzed Coupling

The ortho-chlorine substituent in 4-benzyl-2-chlorobenzonitrile serves as a suitable electrophilic partner for Negishi-type couplings with substituted phenylzinc halides, as described in the o-arylbenzonitrile synthesis patent literature . This enables access to sterically encumbered biaryl nitriles that would be challenging to obtain from the non-halogenated 4-benzylbenzonitrile analog, which lacks a suitable leaving group for cross-coupling.

Pharmaceutical Impurity Profiling and Reference Standard Qualification

For API manufacturing processes that generate benzonitrile-related byproducts during synthesis of drugs using 2-chlorobenzonitrile intermediates, 4-benzyl-2-chlorobenzonitrile can serve as a characterized impurity reference standard . Its ≥98% certified purity with available COA documentation supports method validation and regulatory submissions, providing a procurement advantage over uncharacterized or lower-purity analogs.

Intracellular Target Engagement Assays Requiring Enhanced Membrane Permeability

With a computed LogP of 3.80, 4-benzyl-2-chlorobenzonitrile offers substantially higher predicted membrane permeability compared to less lipophilic benzonitrile analogs (LogP ≈ 1.3–2.9) . This makes it a favorable starting scaffold for developing cell-permeable probes targeting intracellular enzymes or receptors where sufficient passive diffusion across lipid bilayers is a prerequisite for activity.

Application
Selection Property
Validation Focus
Scaffold diversification for kinase inhibitor SAR
Dual halogen handle + lipophilic benzyl group
Cross-coupling reactivity and logP impact on library design
Synthesis of o-arylbenzonitrile intermediates
Ortho-Cl leaving group for Negishi coupling
Reaction scope with substituted phenylzinc halides
Impurity profiling and reference standard qualification
Certified purity and structural relevance to benzonitrile APIs
Method validation and regulatory submission support
Synthesis of lipophilic probe precursors
High computed LogP for enhanced membrane permeability design
Intracellular target engagement model suitability
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